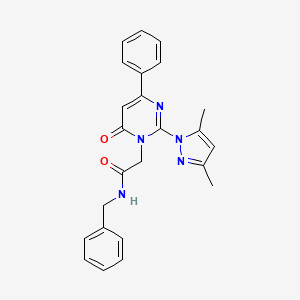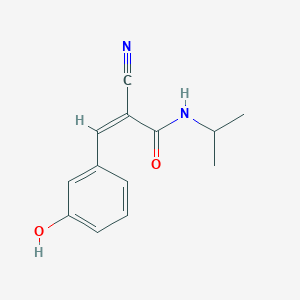![molecular formula C23H20N4O4S B2546265 methyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate CAS No. 489416-89-9](/img/structure/B2546265.png)
methyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate” is a complex organic compound. It belongs to the class of compounds known as pyrans, which are structural fragments of various natural products that often exhibit antitumor activity . This compound has been studied for its antiproliferative activity, with results indicating that it has a higher activity than those of busulfan and cisplatin .
Synthesis Analysis
The synthesis of this compound involves several steps. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a pyran ring, a sulfanyl group, two cyano groups, a methoxyphenyl group, and a carboxylate group. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
This compound can undergo a variety of chemical reactions due to the presence of multiple reactive groups. For example, the cyano groups can participate in nucleophilic addition reactions, while the sulfanyl group can undergo oxidation and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties can be inferred from its functional groups. For example, the presence of polar groups like cyano and carboxylate would likely make it somewhat soluble in polar solvents. Its molecular weight is 284.318 .Scientific Research Applications
Antiproliferative Activity
STL334697 has been investigated for its antiproliferative potential. Studies conducted at the USA National Cancer Institute under the NCI 60 Cell One-Dose Screen program revealed that a specific derivative of STL334697—methyl-6-amino-5-cyano-4-(furan-2-yl)-3-(3-methoxybenzoyl)-4H-pyran-2-carboxylate—exhibited remarkable antiproliferative activity. In fact, its activity surpassed that of busulfan and cisplatin, two well-known chemotherapeutic agents .
Antimicrobial Properties
Another interesting facet of STL334697 lies in its antimicrobial activity. Specifically, methyl-6-amino-3-acetyl-4-phenyl-5-cyano-4H-pyran-2-carboxylate demonstrated comparable antimicrobial effects to chloramine. This suggests its potential as an antimicrobial agent .
Pyran Moieties in Biologically Active Compounds
Pyrans, including 2-amino-3-cyano-4H-pyrans, occur in various biologically active compounds. These structural fragments are found in natural products with antitumor properties, such as flavonoids, coumarins, and cyanogenic glucosides. Notably, pyrans appear in antitumor agents like daunorubicin, doxorubicin, and mithramycin. The presence of cyano groups in these compounds contributes to their biological activity .
Cyano-Containing Drugs
Cyano-containing compounds play a crucial role in medicine. They serve as anticholinergics, analgesics, H1-histamine receptor blockers, antiarrhythmics, calcium-channel blockers, and antitumor agents. Approximately 60 cyanogenic glucosides from various plant species exhibit antimicrobial, antitumor, and radiological properties. Among these, cyano-substituted pyrans stand out as promising candidates for further study .
Future Directions
Given the antiproliferative activity of this compound, future research could focus on further elucidating its mechanism of action and potential applications in cancer therapy . Additionally, the synthesis of this compound could be optimized to improve yield and reduce the use of hazardous reagents .
properties
IUPAC Name |
methyl 6-amino-5-cyano-2-[(3-cyano-6-methylpyridin-2-yl)sulfanylmethyl]-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c1-13-4-5-15(10-24)22(27-13)32-12-18-20(23(28)30-3)19(17(11-25)21(26)31-18)14-6-8-16(29-2)9-7-14/h4-9,19H,12,26H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPIFRUFKHQCAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)SCC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

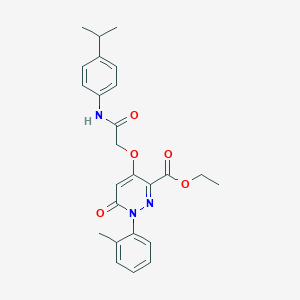
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(ethylthio)benzamide](/img/structure/B2546183.png)
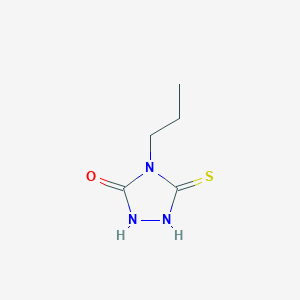
![(1r,4s,5r)-Rel-5-acetyl-2-boc-2-azabicyclo[2.1.1]hexane](/img/structure/B2546185.png)
![N-(2,4-dimethylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2546186.png)
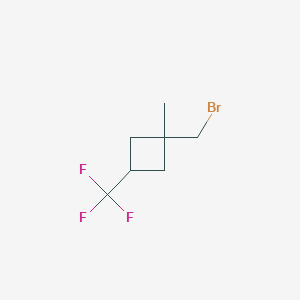
![4-ethyl-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2546188.png)
![Ethyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2546189.png)
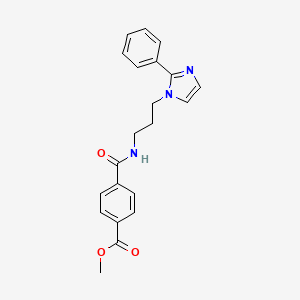
![N-(3-hydroxy-3-phenylpropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2546191.png)
